6-Phenyl-2-(piperidin-1-ylmethyl)-4,5-dihydropyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-2-[(piperidin-1-yl)methyl]-2,3,4,5-tetrahydropyridazin-3-one is a heterocyclic compound that features a piperidine ring and a tetrahydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-[(piperidin-1-yl)methyl]-2,3,4,5-tetrahydropyridazin-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, followed by its reaction with appropriate reagents to form the tetrahydropyridazinone core. Key steps may include:
Cyclization: Formation of the piperidine ring through cyclization reactions.
Functionalization: Introduction of functional groups to the piperidine ring.
Coupling Reactions: Coupling of the piperidine derivative with other intermediates to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-[(piperidin-1-yl)methyl]-2,3,4,5-tetrahydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups within the molecule.
Substitution: Substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms.
Scientific Research Applications
6-Phenyl-2-[(piperidin-1-yl)methyl]-2,3,4,5-tetrahydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-[(piperidin-1-yl)methyl]-2,3,4,5-tetrahydropyridazin-3-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: A stimulant used in the treatment of ADHD, structurally related due to the piperidine ring.
Piperidine Derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
6-Phenyl-2-[(piperidin-1-yl)methyl]-2,3,4,5-tetrahydropyridazin-3-one is unique due to its specific combination of the piperidine and tetrahydropyridazinone moieties, which confer distinct chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C16H21N3O |
---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
6-phenyl-2-(piperidin-1-ylmethyl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C16H21N3O/c20-16-10-9-15(14-7-3-1-4-8-14)17-19(16)13-18-11-5-2-6-12-18/h1,3-4,7-8H,2,5-6,9-13H2 |
InChI Key |
MKQLZCDMTLPTNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)CCC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.